1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride
Description
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride (CAS: 510-74-7), also known as Spiramide, is a spirocyclic amine derivative with the molecular formula C₂₂H₂₆FN₃O₂·HCl and a molecular weight of 419.93 g/mol . It belongs to the butyrophenone class of antipsychotics and exhibits high affinity for dopamine D₂ receptors, as demonstrated by its use in radioligand binding studies (e.g., [³H]MSP) . The compound features:
Properties
CAS No. |
3725-68-6 |
|---|---|
Molecular Formula |
C24H29ClFN3O2 |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C24H28FN3O2.ClH/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19;/h2-4,6-7,9-12H,5,8,13-18H2,1H3;1H |
InChI Key |
OGOQOKYYPNFSOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview (,):
-
Reactants : 1-Benzyl-4-carbamoylpiperidine, formamide.
-
Conditions : Reflux at 150–160°C for 16–24 hours.
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Workup : Alkalinization with ammonia, extraction with chloroform, and recrystallization from toluene/ether.
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Yield : ~70–80% of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
Side Chain Introduction: 3-(p-Fluorobenzoyl)propyl Group
The 8-position is functionalized via nucleophilic substitution using 4-chloro-4′-fluoro-butyrophenone.
Key Reaction (, Example LIV):
-
Reactants :
-
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride (1 equiv).
-
4-Chloro-4′-fluoro-butyrophenone (1.2 equiv).
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Sodium carbonate (2 equiv), potassium iodide (catalytic).
-
-
Solvent : 4-Methyl-2-pentanone (methyl isobutyl ketone).
-
Conditions : Reflux at 110°C for 40–48 hours.
-
Workup : Filtration, solvent evaporation, and recrystallization from 2-propanol.
-
Yield : ~65–75% of the tertiary amine intermediate.
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt.
Salt Formation ():
-
Reactants : Free base of the tertiary amine (1 equiv).
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Acid : HCl gas in diethyl ether or ethanolic HCl.
-
Conditions : Stirring at 0–5°C for 1 hour.
-
Workup : Filtration, washing with cold ether, and drying under vacuum.
Optimization and Alternatives
Alternative Alkylating Agents ():
-
3-(3-Chloropropyl)-6-fluoro-1,2-benzisoxazole may replace 4-chloro-4′-fluoro-butyrophenone for analogous coupling (yield: ~60%).
Solvent Systems ():
-
Polar aprotic solvents (e.g., dimethylacetamide) improve reaction rates but require higher temperatures (130°C).
Data Summary: Reaction Conditions and Yields
Analytical Characterization
-
Spectroscopy :
Industrial-Scale Considerations
-
Cost Efficiency : Use of sodium carbonate instead of expensive bases (e.g., DBU) reduces production costs.
-
Safety : Avoidance of cyanide reagents (cf. earlier methods in) enhances process safety.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially those targeting central nervous system disorders. Researchers have synthesized various derivatives of 1,3,8-triazaspiro[4.5]decan-4-one to enhance biological activity against specific receptors, such as opioid receptors. For instance, modifications to the biaryl moiety have been shown to improve affinity for mu-opioid receptors, indicating potential for pain management therapies .
Bioconjugation and Targeted Drug Delivery
The functional groups present in this compound facilitate effective bioconjugation processes. This property is vital for developing targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects. The incorporation of this compound into drug formulations has been explored to improve pharmacokinetic profiles and target specific tissues or cells more effectively .
Polymer Matrix Integration
In material science, 1,3,8-triazaspiro(4.5)decan-4-one can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly beneficial for producing advanced materials that require improved durability and performance under various conditions .
Development of Advanced Materials
The compound's unique structure allows it to be utilized in the development of new materials with specific functionalities. For example, its incorporation into composite materials can lead to enhanced resistance to environmental degradation and improved mechanical strength.
Scaffold for Structure-Activity Relationship Studies
In medicinal chemistry research, this compound serves as a scaffold for exploring structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can systematically evaluate how changes affect biological activity, leading to the design of more effective therapeutic agents .
Cytotoxic Potential Against Cancer Cell Lines
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various human leukemia cell lines (K562, HL60, U937). For instance, one derivative was found to have an IC50 value comparable to established reference drugs, indicating potential as an anti-cancer agent .
Study on Opioid Receptor Activity
A series of N-biarylalkyl derivatives were synthesized and evaluated for their biological activity at various opioid receptors. The findings revealed that certain substitutions significantly enhanced receptor affinity and selectivity, showcasing the versatility of the triazaspiro framework in drug design .
Inhibition Studies on Serotonin Receptors
Another study focused on the synthesis of a derivative that acts as a selective serotonin receptor agent. This highlights the potential of 1,3,8-triazaspiro[4.5]decan-4-one derivatives in treating mood disorders by modulating serotonin pathways .
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The following table highlights key structural differences and their pharmacological effects:
Key Observations:
- Substituent Position 8 : The p-fluorobenzoylpropyl chain in Spiramide confers selectivity for D₂ receptors, whereas analogs with benzisoxazole (e.g., ) or pyridinyl-pyrazolyl groups (e.g., ) target alternative pathways (e.g., kinase inhibition).
- In contrast, 3-acetyl or 3-aminophenethyl substitutions (e.g., ) improve receptor subtype selectivity (e.g., ORL-1).
- Core Heteroatoms : Replacement of nitrogen with sulfur (e.g., 1-thia-4,8-diazaspiro derivatives ) alters pharmacokinetics, such as metabolic stability and half-life.
Pharmacokinetic and Physicochemical Properties
Notes:
- Spiramide’s hydrochloride salt improves aqueous solubility compared to free-base analogs.
- Benzisoxazole-containing analogs exhibit shorter half-lives due to rapid hepatic metabolism .
Biological Activity
1,3,8-Triazaspiro(4.5)decan-4-one, specifically the derivative 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, hydrochloride, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the triazaspiro family characterized by a complex arrangement of nitrogen atoms within its cyclic framework. The synthesis typically involves multi-step processes that can include reactions such as alkylation and acylation to introduce various functional groups that enhance biological activity.
Biological Activity Overview
Research indicates that compounds within the triazaspiro family exhibit significant biological activities, including:
- Antipsychotic Effects : Certain derivatives have shown promise in treating psychiatric disorders by acting on opioid receptors. A study highlighted that modifications on the phenyl moiety significantly influenced their affinity for mu-opioid receptors .
- Cardioprotective Properties : Some derivatives target mitochondrial permeability transition pores (mPTP), showing potential in reducing reperfusion damage during myocardial infarction. For instance, a specific compound demonstrated decreased apoptotic rates and improved cardiac function in experimental models .
- Neuroprotective Effects : The compound's ability to interact with various biological targets suggests potential applications in neuroprotection, particularly in conditions involving oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the 1-phenyl moiety play a crucial role in modulating biological activity. The presence of electron-withdrawing groups enhances activity at opioid receptors while maintaining a favorable safety profile by reducing side effects like catalepsy in animal models .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Antipsychotic | Enhanced affinity for mu-opioid receptors with specific substitutions |
| 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Neuroprotective | Significant reduction in apoptosis during reperfusion events |
| 1,3,8-Triazaspiro(4.5)decan-4-one derivatives | Cardioprotective | Effective mPTP inhibitors with preserved mitochondrial ATP content |
Case Studies
- Cardiovascular Research : A study focused on the effects of triazaspiro derivatives on myocardial infarction models demonstrated that specific compounds could effectively inhibit mPTP opening and thus mitigate cardiac damage during ischemic events. The selected compounds maintained mitochondrial function while exhibiting protective effects against cell death .
- Behavioral Pharmacology : Research conducted on the behavioral effects of certain triazaspiro compounds indicated a separation between doses required for therapeutic effects versus those causing undesirable side effects such as catalepsy. This suggests a promising therapeutic window for these compounds in treating psychiatric disorders without significant neurological impairment .
Q & A
Q. What are the key structural features and molecular identifiers of this compound?
The compound is characterized by a 1,3,8-triazaspiro[4.5]decan-4-one core, with a 3-(p-fluorobenzoyl)propyl group at position 8, a methyl group at position 3, and a phenyl group at position 1. The hydrochloride salt form enhances solubility for biological testing. Key identifiers include:
- Molecular formula : Likely derived from analogs (e.g., C21H23N3O4S for a structurally similar compound in ).
- Structural uniqueness : The p-fluorobenzoyl moiety and spirocyclic framework contribute to its reactivity and potential biological activity .
- CAS number : While not explicitly listed for this compound, analogs (e.g., 61271-84-9 in ) suggest systematic naming conventions for derivatives.
Q. What are the recommended synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Construct the spirocyclic core via cyclization reactions, often using ketones or amines under acidic or basic conditions.
- Step 2 : Introduce the 3-(p-fluorobenzoyl)propyl group via alkylation or nucleophilic substitution. Optimize reaction time and temperature (e.g., 40–80°C) to control regioselectivity .
- Step 3 : Perform salt formation (hydrochloride) by treating the free base with HCl in a polar solvent like ethanol .
- Critical parameters : Solvent choice (e.g., DMF for solubility) and protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. How is the compound characterized post-synthesis?
Use orthogonal analytical methods:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., spirocyclic proton signals at δ 3.5–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (e.g., APCI+/ESI+) to verify molecular weight (e.g., [M+H]+ ≈ 458 for analogs in ).
- X-ray crystallography : Resolve spirocyclic conformation and salt formation (e.g., triclinic crystal system, as in ) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Fluorine substitution : The p-fluorobenzoyl group enhances metabolic stability and target binding via hydrophobic interactions (cf. ’s antibacterial/antitumor analogs).
- Spirocyclic rigidity : Modifying the ring size (e.g., 4.5 vs. 5.5) alters conformational flexibility, impacting receptor selectivity .
- Methodology : Synthesize analogs (e.g., replacing p-fluoro with Cl or OCH3) and compare IC50 values in enzyme assays (e.g., kinase inhibition) .
Q. How can contradictions in biological assay data be resolved?
Address discrepancies via:
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzyme activity assays .
- Comparative studies : Benchmark against structurally related compounds (e.g., ’s table) to identify assay-specific artifacts.
- Computational modeling : Use molecular dynamics to predict binding modes and explain outlier results (e.g., ICReDD’s quantum chemical methods in ) .
Q. What computational methods optimize synthesis and reaction design?
Implement ICReDD’s integrated approach:
- Reaction path search : Use DFT calculations to model intermediates and transition states (e.g., spirocyclization energetics).
- Machine learning : Train models on experimental yields (e.g., ’s 21.8% yield data) to predict optimal conditions (solvent, catalyst).
- Feedback loops : Refine computational models using HPLC purity data and crystallography results .
Q. How can salt forms be designed to improve physicochemical properties?
- Salt screening : Test hydrochloride, tosylate, and phosphate salts for solubility (e.g., 15–25 mg/mL in water) and stability (TGA/DSC analysis) .
- Counterion effects : Compare hydrochloride’s hygroscopicity with non-hygroscopic salts (e.g., tosylate) for formulation stability .
- Crystallization protocols : Optimize cooling rates and anti-solvent addition to control polymorphism (e.g., monohydrate vs. anhydrous forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
